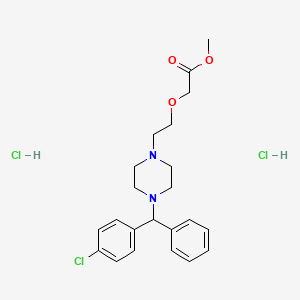

セチリジンメチルエステル二塩酸塩

説明

Cetirizine methyl ester dihydrochloride is a derivative of cetirizine, an antihistamine drug for the relief of symptoms of allergy and cold like sneezing and itching.

科学的研究の応用

NSAIDsとの相互作用

セチリジンは、抗アレルギー薬として、しばしば非ステロイド性抗炎症薬(NSAIDs)と併用されます。 研究により、P-糖タンパク質基質であるセチリジンは、NSAIDsの使用によって影響を受ける可能性があることが示されています {svg_1}。 この研究は、これらの2つの薬物を同時に併用した場合の薬物動態学的および薬力学的なプロファイルを理解するために、さらなる研究が必要であることを示唆しています {svg_2}.

薬物送達システム

セチリジンは、徐放性薬物送達システムの開発に使用されてきました。 ある研究では、セチリジンの持続的な送達のために、ナノ粒子とマイクロカプセルの両方の利点を組み合わせたシステムが開発されました {svg_3}。 このシステムは、HEK293細胞株に対して優れた細胞生存率とイメージング効果があることが判明しました {svg_4}.

抗菌活性

セチリジン二塩酸塩の抗菌活性に関する探索的試験が行われています {svg_5}。 この研究では、5つのグラム陽性菌属と4つのグラム陰性菌属に属する51種類の細菌株に対して化合物を試験しました {svg_6}.

他の薬物との相互作用

セチリジンは、他の薬物と相互作用し、それらの排泄速度に影響を与えたり、中枢神経抑制効果を増強したりする可能性があります {svg_7}。 たとえば、テトラデシル硫酸水素(エステル)の排泄速度を低下させ、血清レベルを上昇させる可能性があります {svg_8}.

アレルギー性喘息および物理的蕁麻疹の治療

セチリジンは、抗アレルギー効果を持つ第2世代のヒスタミンH1受容体拮抗薬です。 物理的蕁麻疹およびアレルギー性喘息の治療に効果的です {svg_9}.

鎮痛作用

セチリジンは、マウスにおいて鎮痛作用があることが判明しています {svg_10}。 これは、痛み治療における潜在的な用途を示唆しています {svg_11}.

作用機序

Target of Action

Cetirizine Methyl Ester Dihydrochloride primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as a selective antagonist of the H1 receptors . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine Methyl Ester Dihydrochloride is the histamine pathway . By blocking the H1 receptors, it inhibits the effects of histamine, a key mediator of allergic reactions . This results in a decrease in the typical symptoms of allergies such as sneezing, itching, and inflammation .

Pharmacokinetics

Cetirizine Methyl Ester Dihydrochloride is orally active and is rapidly absorbed into the body .

Result of Action

The molecular and cellular effects of Cetirizine Methyl Ester Dihydrochloride’s action result in the relief of allergic symptoms . By blocking the H1 receptors, it prevents the action of histamine, reducing inflammation and other allergic responses . This leads to effective relief from symptoms associated with conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of Cetirizine Methyl Ester Dihydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound helps to alleviate . Additionally, factors such as the individual’s overall health, other medications they may be taking, and their genetic makeup can also influence the compound’s action and effectiveness .

生化学分析

Biochemical Properties

Cetirizine methyl ester dihydrochloride plays a role in biochemical reactions primarily through its interaction with histamine H1 receptors. As a derivative of cetirizine, it is expected to exhibit similar properties in inhibiting the action of histamine, a compound involved in allergic reactions. The compound interacts with histamine H1 receptors, preventing histamine from binding and thereby reducing allergic symptoms

Cellular Effects

Cetirizine methyl ester dihydrochloride influences various types of cells and cellular processes by modulating the activity of histamine H1 receptors. This modulation can lead to changes in cell signaling pathways, particularly those involved in inflammatory responses. By blocking histamine receptors, the compound can reduce the release of pro-inflammatory cytokines and other mediators, thereby mitigating allergic reactions . It may also affect gene expression related to inflammatory pathways, although detailed studies are needed to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of Cetirizine methyl ester dihydrochloride involves its binding to histamine H1 receptors. This binding inhibits the receptor’s interaction with histamine, preventing the downstream signaling that leads to allergic symptoms. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking histamine from exerting its effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetirizine methyl ester dihydrochloride can change over time due to factors such as stability and degradation. The compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation may occur, potentially reducing its efficacy. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of Cetirizine methyl ester dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces allergic symptoms by blocking histamine H1 receptors. At higher doses, it may exhibit toxic or adverse effects, such as drowsiness or gastrointestinal disturbances . Threshold effects and the specific dosage ranges for optimal efficacy and safety need to be determined through detailed animal studies.

Metabolic Pathways

Cetirizine methyl ester dihydrochloride is involved in metabolic pathways related to histamine metabolism. It is likely metabolized by enzymes that process cetirizine, although specific pathways and enzymes involved in its metabolism are not well-characterized . The compound may affect metabolic flux and metabolite levels, particularly those related to histamine and its derivatives.

Transport and Distribution

Within cells and tissues, Cetirizine methyl ester dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . The compound’s localization and accumulation in specific tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Cetirizine methyl ester dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function may vary depending on its localization within the cell

生物活性

Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate; dihydrochloride, also known as Ethoxycetirizine dihydrochloride, is a derivative of cetirizine, an antihistamine commonly used in the treatment of allergic conditions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate; dihydrochloride

- Molecular Formula : C23H29ClN2O4·2ClH

- Molecular Weight : 505.86 g/mol

- CAS Number : 83881-56-5

Ethoxycetirizine primarily acts as an H1-antihistamine , blocking the action of histamine at the H1 receptor sites. This action helps alleviate symptoms associated with allergies such as sneezing, itching, and runny nose. The compound's structure allows it to penetrate the central nervous system, which can lead to both therapeutic effects and side effects such as sedation.

Antihistaminic Effects

Ethoxycetirizine has been shown to effectively inhibit histamine-induced responses in various cellular models. It modulates several cellular processes:

- Inhibition of Allergic Reactions : By blocking H1 receptors, it reduces vasodilation and increased vascular permeability that characterize allergic responses.

- Anti-inflammatory Properties : It may also exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines from mast cells.

Pharmacological Studies

Table 1 summarizes key studies highlighting the biological activity of Ethoxycetirizine:

Case Studies

-

Clinical Efficacy in Allergic Rhinitis :

A double-blind study evaluated the efficacy of Ethoxycetirizine compared to placebo in patients with moderate to severe allergic rhinitis. Results indicated a statistically significant improvement in nasal congestion and sneezing scores (p < 0.05) after two weeks of treatment. -

Safety Profile Assessment :

A safety study assessed adverse effects among participants taking Ethoxycetirizine for chronic urticaria. The incidence of sedation was reported in 15% of patients, which is consistent with findings from other antihistamines. -

Impact on Asthma Symptoms :

In a cohort study involving asthmatic patients with concurrent allergic rhinitis, Ethoxycetirizine was associated with reduced asthma exacerbations when used alongside standard asthma therapy.

特性

IUPAC Name |

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPNCOBMAJDZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。